(5z)-3-(4-Chlorophenyl)-4-Hydroxy-5-(1-Naphthylmethylene)furan-2(5h)-One
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE typically involves the condensation of 4-chlorobenzaldehyde with 1-naphthaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bonds in the furan ring can be reduced to form a dihydrofuran derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrofuran derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE involves its interaction with specific molecular targets. One known target is UDP-N-acetylenolpyruvoylglucosamine reductase, an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound can exert antimicrobial effects . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-CHLOROPHENYL)-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
- (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-(4-CHLOROPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
- (5Z)-2-(4-CHLOROPHENYL)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of (5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE lies in its specific structural features, such as the combination of a naphthalene moiety with a furan ring and a chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H13ClO3 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-4-hydroxy-5-(naphthalen-1-ylmethylidene)furan-2-one |
InChI |
InChI=1S/C21H13ClO3/c22-16-10-8-14(9-11-16)19-20(23)18(25-21(19)24)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12,23H/b18-12- |
InChI Key |
PLGHLEBIWUQEPR-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=C(C(=O)O3)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=C(C(=O)O3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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